Home > Products > Screening Compounds P45674 > Bunitrolol hydrochloride, (R)-
Bunitrolol hydrochloride, (R)- - 22972-95-8

Bunitrolol hydrochloride, (R)-

Catalog Number: EVT-3254478
CAS Number: 22972-95-8
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bunitrolol was first synthesized in the 1970s and has been utilized in clinical settings for managing high blood pressure and related disorders. It is recognized for its efficacy in lowering heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels. The compound's chemical structure is characterized by a phenyl ring substituted with a hydroxyl group and a cyanophenyl moiety, contributing to its pharmacological activity.

Synthesis Analysis

The synthesis of bunitrolol hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with 2-hydroxybenzonitrile.
  2. Formation of Epoxide: This compound is treated with epichlorohydrin in the presence of sodium hydroxide to produce an epoxide intermediate.
  3. Final Step: The addition of tert-butylamine completes the synthesis of bunitrolol.

This method has been optimized for efficiency, allowing for the production of both enantiomers of bunitrolol through chemoenzymatic processes that enhance yield and purity .

Molecular Structure Analysis

Bunitrolol hydrochloride has a molecular formula of C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of approximately 248.32 g/mol. The structure features:

  • Chiral Center: A chiral center at the carbon atom adjacent to the hydroxyl group contributes to its enantiomeric forms.
  • Functional Groups: The presence of a hydroxyl group (-OH), a nitrile group (-C≡N), and an amine group (-NH) are crucial for its biological activity.

The stereochemistry is significant, as the (R)-enantiomer exhibits different pharmacological properties compared to its (S)-counterpart .

Chemical Reactions Analysis

Bunitrolol undergoes various chemical reactions that are relevant to its synthesis and application:

  1. Hydrolysis: In aqueous environments, bunitrolol can hydrolyze, which may affect its stability and bioavailability.
  2. Acid-Base Reactions: The amine group can participate in acid-base reactions, influencing solubility and interaction with biological targets.
  3. Enzymatic Reactions: Bunitrolol can be metabolized by cytochrome P450 enzymes in the liver, which affects its pharmacokinetics .
Mechanism of Action

Bunitrolol acts primarily as a competitive antagonist at beta-adrenergic receptors (β1 and β2). Its mechanism includes:

  • Receptor Binding: By binding to these receptors, bunitrolol prevents catecholamines from exerting their effects on heart rate and myocardial contractility.
  • Physiological Effects: This leads to decreased heart rate (negative chronotropic effect), reduced force of contraction (negative inotropic effect), and dilation of blood vessels (vasodilation), ultimately lowering blood pressure.

Studies have shown that bunitrolol's action is dose-dependent, with higher doses leading to more pronounced effects .

Physical and Chemical Properties Analysis

The physical properties of bunitrolol hydrochloride include:

Chemical properties include stability under normal conditions but may degrade under extreme pH or temperature conditions .

Applications

Bunitrolol hydrochloride finds applications primarily in:

  • Pharmaceuticals: Used as an antihypertensive agent to manage high blood pressure.
  • Cardiology: Prescribed for patients with arrhythmias or other cardiovascular conditions due to its ability to reduce heart workload.
  • Research: Investigated for potential uses in other medical conditions involving adrenergic receptor modulation.

Its ability to selectively block beta receptors makes it a valuable compound in both therapeutic settings and research into cardiovascular pharmacology .

Molecular Pharmacology and Receptor Interaction Profiling

Enantioselective Binding Affinity at β-Adrenergic Receptor Subtypes

(R)-Bunitrolol exhibits pronounced β₁-adrenoceptor selectivity. Radioligand binding assays using ¹²⁵I-iodocyanopindolol in rat tissues demonstrate biphasic Scatchard plots, revealing distinct high-affinity (β₂) and low-affinity (β₁) binding sites. The inhibition constants (Kᵢ) for (R)-bunitrolol are 0.42 ± 0.16 nM for β₁-adrenoceptors versus 3.55 ± 1.61 nM for β₂-adrenoceptors, confirming ≈8.5-fold β₁-selectivity [2]. This selectivity persists across experimental conditions:

  • In rat heart preparations with ³H-CGP12177: Kᵢ(β₁) = 2.01 ± 0.38 nM vs. Kᵢ(β₂) = 12.67 ± 6.54 nM (6.3-fold selectivity)
  • In rat brain with ¹²⁵I-ICYP: Kᵢ(β₁) = 0.53 ± 0.20 nM vs. Kᵢ(β₂) = 2.37 ± 0.78 nM (4.5-fold selectivity) [2]

Table 1: Enantioselective Binding Affinity of Bunitrolol

Receptor SubtypeTissue SourceRadioligandKᵢ (nM) (R)-Enantiomerβ₁:β₂ Selectivity Ratio
β₁-AdrenoceptorRat heart³H-CGP121772.01 ± 0.386.3
β₂-AdrenoceptorRat heart³H-CGP1217712.67 ± 6.54
β₁-AdrenoceptorRat brain¹²⁵I-ICYP0.53 ± 0.204.5
β₂-AdrenoceptorRat brain¹²⁵I-ICYP2.37 ± 0.78

Kinetic studies indicate (R)-bunitrolol dissociates slower from β₁-receptors than β₂-receptors, contributing to its cardioselectivity. This contrasts with nonselective antagonists like propranolol, which exhibit balanced kinetic profiles across subtypes [6].

Comparative Pharmacodynamic Efficacy: (R)- versus (S)-Enantiomer

The (R)-enantiomer drives bunitrolol's primary pharmacological activity:

  • β-Antagonism: (R)-Bunitrolol suppresses isoproterenol-stimulated cardiac activity at 10-fold lower concentrations than the (S)-form in isolated rat atria [2] [7].
  • Vasodilatory Action: Intra-arterial (R)-bunitrolol increases femoral blood flow 3.5-fold more effectively than coronary flow, attributable to α₁-adrenoceptor blockade (see Section 1.4) [4].
  • Stereochemical Purity Impact: Racemic bunitrolol requires 2-fold higher concentrations than (R)-enantiomer alone to achieve equivalent β-blockade, confirming (S)-bunitrolol contributes minimally to therapeutic efficacy [2].

Functional assays in pentobarbital-anesthetized dogs demonstrate (R)-bunitrolol’s hemodynamic effects are enantioselective. Femoral vasodilation is 90% attributable to the (R)-enantiomer, while the (S)-form exhibits <10% activity at equimolar concentrations [4].

Intrinsic Sympathomimetic Activity Assessment

(R)-Bunitrolol lacks significant intrinsic sympathomimetic activity (ISA), as evidenced by:

  • Isolated Tissue Studies: In rat atria, (R)-bunitrolol (10⁻⁶ M) produces ≤2% of the maximal contractile response induced by isoproterenol, meeting criteria for ISA-negative classification [3] [7].
  • Receptor Conformation Analysis: Unlike partial agonists (e.g., acebutolol), (R)-bunitrolol does not induce Gₛ-protein coupling in β₁-adrenoceptors, as confirmed by GTP shift assays with guanyl-5ʹ-yl imidodiphosphate [7].
  • Clinical Relevance: This ISA-negative profile prevents receptor up-regulation during chronic use, differing from ISA-positive β-blockers like pindolol that upregulate β-receptors [3].

Table 2: Intrinsic Activity Profile of β-Blockers

CompoundISA Efficacy (% Isoproterenol Max)Receptor Up-regulationβ₁-Selectivity
(R)-Bunitrolol<2%NoYes
Acebutolol17 ± 8%ModerateModerate
Pindolol25–30%SignificantNo
Propranolol<1%NoNo

α₁-Adrenoceptor Cross-Reactivity Profiling

(R)-Bunitrolol exhibits potent α₁-adrenergic blockade:

  • Functional Antagonism: In canine saphenous artery, (R)-bunitrolol (1 μM) inhibits norepinephrine-induced vasoconstriction by 85%, comparable to prazosin [4].
  • Neurotransmitter Inhibition: It suppresses sympathetic nerve stimulation-induced vasoconstriction 3-fold more effectively than exogenous norepinephrine responses (IC₅₀ = 0.8 μM vs. 2.4 μM), indicating preferential presynaptic effects [4].
  • Receptor Subtype Specificity: (R)-Bunitrolol antagonizes methoxamine (α₁-agonist) 5-fold more potently than B-HT 920 (α₂-agonist), confirming α₁-selectivity [4].

Mechanistically, this α₁-blockade complements β-antagonism by:

  • Counteracting β-blocker-induced peripheral vasoconstriction
  • Reducing total peripheral resistance in hypertension
  • Explaining femoral vasodilation exceeding coronary effects [4]

Table 3: Vasodilatory Mechanisms of (R)-Bunitrolol

MechanismExperimental ModelKey FindingPhysiological Impact
α₁-Adrenoceptor blockadeCanine femoral artery85% inhibition of NE-induced constrictionPeripheral vasodilation
Presynaptic inhibitionSaphenous nerve stimulationIC₅₀ = 0.8 μM (vs. 2.4 μM for exogenous NE)Reduced sympathetic tone
Tissue-selective effectFemoral vs. coronary vascular beds3.5-fold greater flow increase in femoral bedDifferential regional perfusion

Comparative Analysis with Other β-Blockers

(R)-Bunitrolol’s receptor profile bridges selectivities of classical antagonists:

  • β₁-Selectivity: Exceeds carvedilol (β₁:β₂ = 0.73) but remains below nebivolol (β₁:β₂ = 40.7) [7]
  • Dual α/β-Blockade: Shares α₁-inhibition with carvedilol, though with weaker antioxidant properties
  • Kinetic Selectivity: Dissociates slower from β₁-receptors than labetalol, prolonging cardiac effects [6]

Properties

CAS Number

22972-95-8

Product Name

Bunitrolol hydrochloride, (R)-

IUPAC Name

2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m1./s1

InChI Key

RJPWESHPIMRNNM-UTONKHPSSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C#N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.